REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1([CH2:9][C:10]([OH:12])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[ClH:13].[CH2:14](O)[CH3:15]>>[NH2:1][CH2:2][C:3]1([CH2:9][C:10]([O:12][CH2:14][CH3:15])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[ClH:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1(CCCCC1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
are dissolved in 50 ml
|
Type
|
CUSTOM
|
Details
|
saturated at 0° C.
|
Type
|
WAIT
|
Details
|
The reaction mixture is left
|
Type
|
CUSTOM
|
Details
|
evaporated in a vacuum
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from ethanol/ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CCCCC1)CC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |